N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide
CAS No.: 313404-70-5
Cat. No.: VC4521150
Molecular Formula: C18H13N3O3S
Molecular Weight: 351.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313404-70-5 |
|---|---|
| Molecular Formula | C18H13N3O3S |
| Molecular Weight | 351.38 |
| IUPAC Name | N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C18H13N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-7,10H,8-9H2,(H,19,20,22) |
| Standard InChI Key | UUGRYGNYUAJSAK-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Synthesis of Similar Compounds
The synthesis of compounds similar to N-{4H,5H-naphtho[1,2-d]thiazol-2-yl}-3-nitrobenzamide typically involves multi-step organic reactions. These processes often begin with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis or similar methods. The naphthalene moiety is then introduced, often via Friedel-Crafts acylation, followed by the attachment of other functional groups such as nitrobenzamide through amide coupling reactions.
Biological Activities of Thiazole Derivatives
Thiazole derivatives have been extensively studied for their antimicrobial and anticancer properties. For example, compounds like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as anticancer activity against human breast adenocarcinoma cell lines . Similarly, 2,5-dichloro-N-{4H,5H-naphtho[1,2-d]thiazol-2-yl}thiophene-3-carboxamide has demonstrated antimicrobial and anticancer potential.
Research Findings and Data
While specific data on N-{4H,5H-naphtho[1,2-d]thiazol-2-yl}-3-nitrobenzamide is limited, related compounds provide valuable insights into the biological activities of thiazole derivatives. For instance, antimicrobial activity is often evaluated using minimum inhibitory concentration (MIC) tests, and anticancer activity is assessed through cell viability assays like the Sulforhodamine B (SRB) assay .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Candida albicans | 16 µg/mL |
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